molecular formula C17H20FN3O2S2 B2838899 N-(4-fluorophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941921-62-6

N-(4-fluorophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2838899
CAS No.: 941921-62-6
M. Wt: 381.48
InChI Key: WSTMYMIMCSRPCL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H20FN3O2S2 and its molecular weight is 381.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-Inflammatory Activity

The synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrated significant anti-inflammatory activity. This study illustrates the process of creating derivatives and evaluating their bioactivity, highlighting the chemical versatility and therapeutic potential of such compounds (Sunder & Maleraju, 2013).

Antimicrobial Activity

A research on sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide explored their antimicrobial potential. The study synthesized a series of derivatives and evaluated their activity against various bacterial and fungal strains, revealing the scope of these compounds in combating microbial infections (Badiger et al., 2013).

Anticancer Screening

The synthesis, molecular modeling, and anticancer screening of new imidazothiadiazole analogs were conducted, showcasing the potential of thiazole-based compounds in the development of anticancer therapies. The study utilized DFT calculations, cytotoxic evaluations, and docking studies to highlight the efficacy of these compounds against various cancer cell lines (Abu-Melha, 2021).

Optoelectronic Properties

Investigations into the optoelectronic properties of thiazole-based polythiophenes demonstrated the potential of such compounds in electronic and photonic applications. This research synthesized thiazole-containing monomers and analyzed their electrochemical polymerization and optoelectronic characteristics, contributing to the field of material science (Camurlu & Guven, 2015).

Antibacterial Evaluation

The synthesis and antibacterial evaluation of N-phenylacetamide derivatives containing 4-arylthiazole moieties highlighted the potential of these compounds in addressing bacterial resistance. The study presented a new series of compounds with promising antibacterial activity against various pathogens, offering insights into the development of new antimicrobial agents (Lu et al., 2020).

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S2/c1-11(2)8-19-15(22)7-14-9-24-17(21-14)25-10-16(23)20-13-5-3-12(18)4-6-13/h3-6,9,11H,7-8,10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTMYMIMCSRPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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